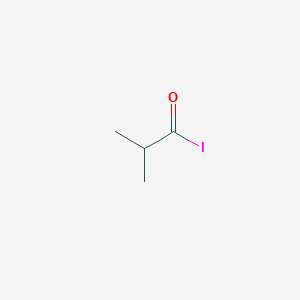
2-Methylpropanoyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropanoyl iodide is an organic compound with the molecular formula C4H7IO It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylpropanoyl iodide can be synthesized through the iodination of 2-methylpropanoic acid. One common method involves the reaction of 2-methylpropanoic acid with iodine and red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpropanoyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 2-methylpropanol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 2-methylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methylpropanoic acid derivatives.
Reduction: 2-Methylpropanol.
Oxidation: 2-Methylpropanoic acid.
Aplicaciones Científicas De Investigación
2-Methylpropanoyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methylpropanoyl iodide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The iodine atom in the compound makes it a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
2-Methylpropanoic Acid: The parent compound from which 2-methylpropanoyl iodide is derived.
2-Methylpropanol: A reduction product of this compound.
2-Methylpropanoic Anhydride: Another derivative of 2-methylpropanoic acid.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other derivatives of 2-methylpropanoic acid. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
65269-91-2 |
|---|---|
Fórmula molecular |
C4H7IO |
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
2-methylpropanoyl iodide |
InChI |
InChI=1S/C4H7IO/c1-3(2)4(5)6/h3H,1-2H3 |
Clave InChI |
KCEQXZOUGLIKRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


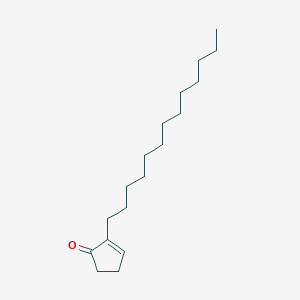
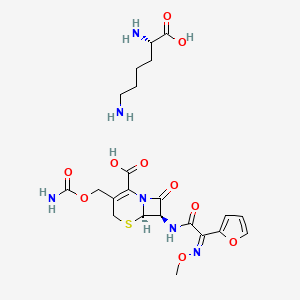
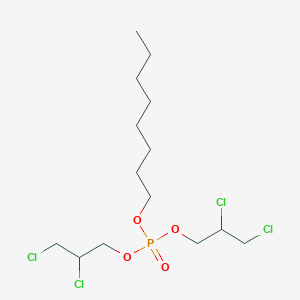
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
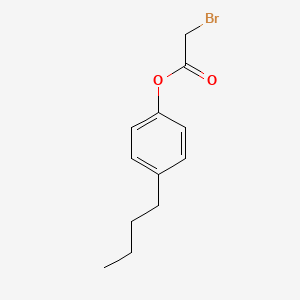
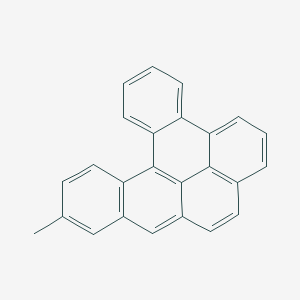
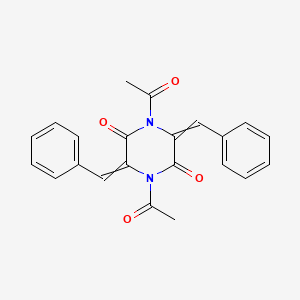
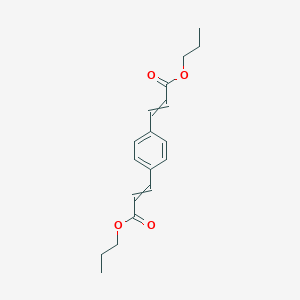
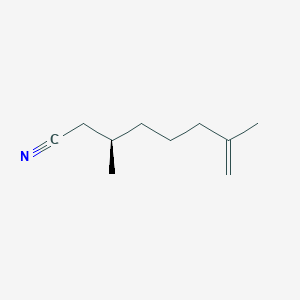
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
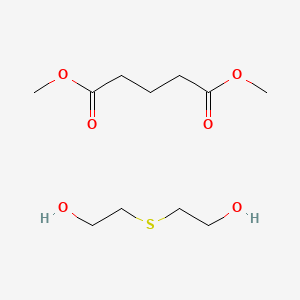
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
